AAL toxin TB

Description

Contextualization within the Alternaria alternata Toxin Landscape

The genus Alternaria is known for producing a wide array of secondary metabolites, including numerous toxins. These toxins are broadly categorized into two groups: host-selective toxins (HSTs) and non-host-selective toxins (NHSTs). mdpi.comoup.com HSTs exhibit toxicity primarily to the host plants of the specific fungal strain that produces them, often acting as key factors in the pathogen's ability to cause disease. oup.comapsnet.org In contrast, NHSTs can be toxic to a broader range of plants, not limited to the pathogen's primary host. mdpi.comoup.com

AAL toxins are a group of HSTs produced by the specific pathogenic strain Alternaria alternata f. sp. lycopersici, the causal agent of Alternaria stem canker disease in tomatoes (Lycopersicon esculentum). mdpi.comunb.brfrontiersin.org The AAL toxin family includes several related compounds, designated as TA, TB, TC, TD, and TE, with each existing as a mixture of two structural isomers. mdpi.comunb.brmdpi.com While classified as HSTs due to their role in tomato stem canker, AAL toxins have shown phytotoxic effects on other plant species, including at least 25 species of solanaceous plants and various weeds. mdpi.com This distinguishes them from some other Alternaria HSTs, such as AF-toxins produced by the strawberry pathotype or AK-toxins from the Japanese pear pathotype, which have a more restricted host range. mdpi.com

Historical Perspective of AAL Toxin TB Identification and Classification

The journey to identifying this compound began with the emergence of a new plant disease. In 1975, a severe stem canker disease affecting certain tomato cultivars was first reported. mdpi.comoup.com The fungus responsible was identified as a pathotype of Alternaria alternata, subsequently named A. alternata f. sp. lycopersici. mdpi.comoup.comunb.br

Researchers soon discovered that the fungus secretes toxins that induce the same necrotic symptoms as the disease itself, pointing to these compounds as the primary agents of pathogenicity. unb.brnih.gov In 1981, the first AAL toxins were isolated from liquid cultures of the fungus. mdpi.comnih.gov These were initially separated into two main groups, TA and TB, both of which were found to be composed of two closely related structural isomers. iastate.edu

Early structural analysis determined that AAL toxins were analogues of sphinganine (B43673) and sphingosine. mdpi.com The structure of this compound was initially proposed to be identical to the major toxin, TA, but lacking a hydroxyl group at the C5 position of its long-chain amino alcohol backbone. unb.briastate.edu This structural difference was later confirmed through detailed spectroscopic analysis, including positive ion fast atom bombardment (FAB) mass spectrometry and NMR spectroscopy. unb.br Subsequent investigations of the culture filtrates of A. alternata f. sp. lycopersici led to the isolation and characterization of additional, less abundant AAL toxins, namely TC, TD, and TE. unb.brmdpi.com

Designation as a Host-Selective Phytotoxin and a Sphinganine Analog Mycotoxin (SAM)

This compound holds a dual classification based on its biological activity and chemical structure. It is recognized as a host-selective phytotoxin (HST) because its potent toxicity is specifically expressed in tomato genotypes that are susceptible to the A. alternata f. sp. lycopersici pathogen. oup.comapsnet.orgnih.gov The sensitivity of tomato plants to the toxin is governed by a single genetic locus, the Asc (Alternaria stem canker) gene. unb.brnih.gov Tomato varieties that are homozygous for the recessive allele (asc/asc) are highly sensitive to the toxin and susceptible to the disease, whereas those with the dominant allele (Asc/-) are resistant. unb.briastate.edu

Furthermore, this compound is classified as a sphinganine analog mycotoxin (SAM). oup.commdpi.com This classification stems from its striking structural resemblance to sphinganine, a key intermediate in the biosynthesis of sphingolipids, which are essential components of cell membranes in eukaryotes. oup.comencyclopedia.puboup.com This structural mimicry is the basis of its mechanism of action. This compound, along with other SAMs like the fumonisins produced by Fusarium species, acts as a competitive inhibitor of the enzyme ceramide synthase. mdpi.comoup.commdpi.com This enzyme is crucial for converting free sphingoid bases like sphinganine into complex ceramides. mdpi.com By blocking this step, the toxin causes an accumulation of free sphingoid bases, which in turn acts as a signal to trigger programmed cell death (PCD) in sensitive plant cells, leading to the characteristic necrotic lesions of the disease. mdpi.commdpi.comnih.gov

Structure

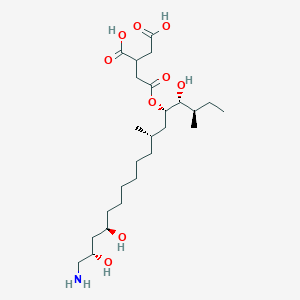

2D Structure

Properties

IUPAC Name |

2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18?,19+,20-,21-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQVLLVFBNZKL-YVEDVMJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891795 | |

| Record name | AAL toxin TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149849-90-1 | |

| Record name | AAL toxin TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Isomeric Diversity of Aal Toxin Tb

Elucidation Methodologies: Nuclear Magnetic Resonance and Mass Spectrometry Applications

The structural determination of AAL toxin TB has been accomplished through the application of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). unb.brup.ac.za These methods have been instrumental in confirming the molecular structure and identifying its various forms.

Positive ion fast atom bombardment (FAB) mass spectrometry, along with NMR spectroscopy, has been pivotal in confirming the structure of this compound. unb.br Electrospray ionization mass spectrometry (ESI-MS) has also been employed to analyze AAL toxins, revealing characteristic fragmentation patterns that help in distinguishing between different congeners. unb.br In positive mode ESI, AAL toxins with a free amino group, such as TA, TB, and TC, readily form protonated molecules ([M+H]+). unb.br

Comparative Structural Analysis of this compound with AAL Toxin TA and Other Congeners

The AAL toxins are a family of structurally related compounds, each with a long-chain aminopolyol backbone. nih.govmdpi.com They are categorized into different pairs (TA, TB, TC, TD, and TE) based on variations in their hydroxylation patterns and the functional group on the nitrogen atom. nih.gov

Hydroxylation Pattern Distinctions, Specifically at the C5 Position

A key structural difference between this compound and its more abundant counterpart, AAL toxin TA, lies in the hydroxylation at the C5 position of the aminopolyol backbone. iastate.eduunb.br Spectroscopic data have confirmed that this compound lacks the hydroxyl group at the C5 position that is present in AAL toxin TA. unb.brchemfaces.com This absence of a hydroxyl group at C5 is a defining characteristic of the TB congener. nih.govmdpi.com In contrast, AAL toxin TC lacks hydroxyl groups at both the C4 and C5 positions. unb.br

Relationship with N-Acetylated Forms, Notably AAL Toxin TD

Further structural diversity within the AAL toxin family arises from modifications to the primary amine group. AAL toxin TD is the N-acetylated derivative of this compound. nih.govunb.br This acetylation results in the loss of the free primary amine, a feature that has been shown to significantly reduce the biological activity of the toxin. nih.gov Similarly, AAL toxin TE is the N-acetylated form of AAL toxin TC. unb.br The presence or absence of this N-acetyl group is a critical factor in the classification and toxicological profile of these mycotoxins.

Regioisomeric Forms: Investigation of C13 and C14 Esterification Variants

AAL toxins, including TB, exist as pairs of regioisomers. nih.govunb.br This isomerism is a result of the esterification of propane-1,2,3-tricarboxylic acid (TCA) to one of two hydroxyl groups on the aminopolyol backbone, specifically at the C13 or C14 positions. nih.govunb.brmdpi.com This results in two distinct structural isomers for each AAL toxin congener, designated as, for example, TB1 and TB2, corresponding to esterification at C13 and C14, respectively. unb.br Both regioisomers are produced by the fungus and are not artifacts of the isolation process. unb.br

Fungal Biosynthesis Pathways of Aal Toxin Tb

Identification of Primary Producing Fungal Pathogens and Associated Strains

The primary producer of AAL toxin TB is the fungus Alternaria alternata f. sp. lycopersici. chemfaces.comoup.comunb.br This pathotype is specifically known for causing Alternaria stem canker disease in tomato plants (Lycopersicon esculentum). oup.commdpi.comfrontiersin.org While other Alternaria species exist, the production of AAL toxins, including TB, is a key characteristic of the lycopersici pathotype, distinguishing it from non-pathogenic strains. frontiersin.org Research has also identified Alternaria arborescens as a producer of AAL toxins. conicet.gov.ar

Strains of Alternaria alternata f. sp. lycopersici are the main focus of research concerning AAL toxin production. These strains have been isolated from infected tomato plants and cultured in laboratory settings to study the biosynthesis of these toxins. chemfaces.comunb.br

Polyketide Synthase (PKS) Pathway Intermediates and Enzyme Domains Involved in this compound Synthesis

The biosynthesis of this compound begins with the formation of a long-chain alkyl backbone, a process catalyzed by a type I polyketide synthase (PKS). oup.commdpi.comvulcanchem.com This multifunctional enzyme facilitates the assembly of the polyketide chain from simple acyl-CoA precursors. The PKS involved in AAL toxin synthesis contains several key domains that work in concert. mdpi.comresearchgate.net

Key Enzyme Domains of the PKS:

β-ketoacyl synthase (KS): Catalyzes the condensation reactions to elongate the polyketide chain. mdpi.comresearchgate.net

Acyltransferase (AT): Selects and loads the extender units (malonyl-CoA) onto the acyl carrier protein. mdpi.comresearchgate.net

β-ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. mdpi.comresearchgate.net

Dehydratase (DH): Removes a water molecule, forming a double bond. mdpi.comresearchgate.net

Enoyl reductase (ER): Reduces the double bond to a single bond. mdpi.comresearchgate.net

Methyltransferase (MT): Adds methyl groups at specific positions. mdpi.comresearchgate.net

Acyl carrier protein (ACP): Tethers the growing polyketide chain. mdpi.com

Following the synthesis of the polyketide backbone, a series of post-PKS modifications occur. These include hydroxylation at specific positions (C4, C13, C14, C16), with the notable absence of a hydroxyl group at the C5 position in this compound. vulcanchem.com This lack of a C5 hydroxyl group is a key structural feature that distinguishes TB from its close relative, AAL toxin TA. unb.brvulcanchem.com The final major step is the esterification of the hydroxylated alkylamine backbone with propane-1,2,3-tricarboxylic acid. vulcanchem.com

Genetic Basis of this compound Biosynthesis: Characterization of the ALT Gene Cluster Homologies

The genes responsible for AAL toxin biosynthesis are organized in a gene cluster known as the ALT cluster. mdpi.comfrontiersin.org This cluster is located on a small, accessory chromosome of approximately 1.0 Mb in the tomato pathotype of A. alternata. mdpi.comfrontiersin.org The presence of this accessory chromosome and the ALT gene cluster is unique to the pathogenic strains. frontiersin.org

The central gene in this cluster is ALT1, which encodes the polyketide synthase responsible for creating the toxin's backbone. mdpi.comfrontiersin.orgnih.gov The ALT cluster also contains other genes encoding enzymes for subsequent modification steps, such as cytochrome P450 monooxygenases (ALT2), aminotransferases (ALT3), and dehydrogenases/reductases (ALT6), as well as a transcription factor (ALT13) that likely regulates the expression of the cluster. mdpi.com

Significant homology exists between the ALT gene cluster and the FUM gene cluster responsible for the biosynthesis of fumonisins in Fusarium species. frontiersin.org This similarity is so pronounced that the ALT1 gene has been shown to complement a mutation in the FUM1 gene (the PKS gene for fumonisin) in Fusarium verticillioides. frontiersin.org This strong homology provides a reliable model for understanding the biosynthetic steps of AAL toxins based on the more extensively studied fumonisin pathway. frontiersin.orgresearchgate.net

Environmental Parameter Influence on this compound Production Kinetics and Accumulation

The production of this compound is significantly influenced by environmental conditions, particularly temperature and water activity (aw). conicet.gov.aruns.ac.rs

Studies have shown that optimal production of AAL toxins, including TB, by Alternaria arborescens on a tomato-based medium occurs at a high water activity of 0.995 and a temperature of 30°C. conicet.gov.arresearchgate.net In these conditions, the maximum accumulation of AAL toxins was observed after 40 days of incubation. conicet.gov.arresearchgate.net Notably, the production of this compound appears to be more sensitive to environmental shifts compared to other AAL toxins, with no production detected at lower water activity (0.950) under the same temperature and incubation periods. conicet.gov.ar Furthermore, temperatures below 30°C were found to inhibit the production of this compound altogether. conicet.gov.arresearchgate.net

The table below summarizes the influence of environmental parameters on the production of AAL toxins by Alternaria arborescens.

| Environmental Factor | Optimal Condition for this compound Production | Effect of Sub-optimal Conditions |

| Temperature | 30°C conicet.gov.arresearchgate.net | No detection below 30°C conicet.gov.arresearchgate.net |

| Water Activity (aw) | 0.995 conicet.gov.arresearchgate.net | No production at 0.950 aw conicet.gov.ar |

| Incubation Time | Accumulation increases up to 40 days conicet.gov.arresearchgate.net | Lower accumulation at shorter incubation times |

These findings highlight the critical role of warm and humid conditions in promoting the biosynthesis and accumulation of this compound, which has significant implications for the development of Alternaria stem canker in tomato crops. vulcanchem.com

Molecular and Cellular Mechanisms of Aal Toxin Tb Activity

Disruption of Sphingolipid Metabolism: Direct Inhibition of Ceramide Synthase (EC 2.3.1.24)

AAL toxin TB, a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici, exerts its primary toxic effect through the disruption of sphingolipid metabolism. mdpi.com This is achieved by the direct and competitive inhibition of the enzyme ceramide synthase (EC 2.3.1.24). mdpi.comnih.gov Ceramide synthase is a critical enzyme located in the endoplasmic reticulum responsible for the acylation of sphingoid long-chain bases (LCBs) like sphinganine (B43673) and phytosphingosine (B30862) to form ceramides. nih.govresearchgate.net

The molecular structure of this compound is analogous to that of sphinganine, allowing it to act as a competitive inhibitor of ceramide synthase. mdpi.comoup.com This inhibition blocks the conversion of free sphingoid bases into complex ceramides. mdpi.com Consequently, treatment of susceptible plant tissues with this compound leads to the accumulation of sphinganine and phytosphingosine. mdpi.com This disruption of the normal balance of sphingolipids is a key initiating event in the toxin's mechanism of action. mdpi.comnih.gov The inhibition of ceramide synthase by this compound has been demonstrated in both plant and animal systems, highlighting a conserved molecular target across different kingdoms. researchgate.netoup.comannualreviews.org

Table 1: Effect of this compound on Sphingolipid Metabolism

| Cellular Process | Effect of this compound | Key Consequence | Reference |

| Ceramide Synthesis | Competitive inhibition of ceramide synthase | Blocked conversion of sphingoid bases to ceramides | mdpi.comnih.gov |

| Sphingoid Base Levels | Accumulation of sphinganine and phytosphingosine | Disruption of sphingolipid homeostasis | mdpi.com |

Induction of Programmed Cell Death (PCD) Pathways in Susceptible Plant and Mammalian Cell Lines

The inhibition of ceramide synthase and the subsequent accumulation of sphingoid long-chain bases by this compound are potent triggers for programmed cell death (PCD) in both susceptible plant and mammalian cells. mdpi.comfrontiersin.org This process is analogous to apoptosis observed in animal cells and is a key feature of the toxin's cytotoxicity. oup.comapsnet.org In susceptible tomato lines, this compound induces PCD, leading to the characteristic necrotic lesions of stem canker disease. frontiersin.orgapsnet.org Similarly, the toxin is cytotoxic to various mammalian cell lines, including rat liver and dog kidney cells, by inducing apoptosis. apsnet.orgmdpi.com

The induction of PCD is a direct consequence of the disrupted sphingolipid metabolism. mdpi.com The accumulation of free sphingoid bases is believed to act as a second messenger, activating signal transduction pathways that culminate in controlled cellular suicide. mdpi.com This shared mechanism of inducing PCD in both plant and animal cells underscores the fundamental importance of sphingolipid metabolism in regulating cell fate across different organisms. oup.comfrontiersin.org

Downstream Signaling Events and Apoptotic-like Cellular Responses to PCD Induction

Following the initial disruption of sphingolipid metabolism, this compound triggers a cascade of downstream signaling events that execute the programmed cell death pathway. A hallmark of this process is the generation of reactive oxygen species (ROS), which contributes to cellular damage and signaling for PCD. researchgate.net In plants, the PCD induced by this compound involves a hypersensitive-like response, which includes the activation of mitogen-activated protein kinases (MAPKs). nih.gov

Cellular responses to this compound-induced PCD exhibit classic apoptotic-like features. nih.govfrontiersin.org These include chromatin condensation, cell shrinkage, DNA laddering (fragmentation of nuclear DNA into oligonucleosomal-sized fragments), and the formation of apoptotic-like bodies. nih.govoup.com In mammalian cells, the apoptotic pathway activated by sphinganine-analog mycotoxins like this compound is often the intrinsic, or mitochondrial, pathway. nih.gov This involves the activation of pro-apoptotic proteins and caspases, which are key executioners of apoptosis. nih.gov

Role of Phytohormones (Jasmonic Acid, Ethylene) in this compound-Mediated PCD Modulation

In plants, the phytohormones jasmonic acid (JA) and ethylene (B1197577) (ET) play a significant role in modulating this compound-induced PCD. frontiersin.orgnih.gov Both JA and ET signaling pathways are known to be involved in plant defense responses and can promote the cell death process initiated by the toxin. researchgate.netnih.gov

Research indicates that JA biosynthesis and signaling positively regulate AAL toxin-induced PCD. nih.gov The JA receptor, COI1, is crucial for this potentiation, which involves enhancing the production of reactive oxygen species. researchgate.net Similarly, an ethylene-dependent pathway is also involved in the cell death signaling triggered by the toxin in tomato leaves. nih.gov There is evidence of crosstalk between these two hormone pathways, with the JA pathway acting upstream of ethylene biosynthesis in the context of AAL toxin-triggered PCD. nih.gov This suggests a complex regulatory network where these phytohormones amplify the cell death signal initiated by the disruption of sphingolipid metabolism. researchgate.netnih.gov

Table 2: Key Signaling Events and Cellular Responses in this compound-Induced PCD

| Category | Event/Response | Description | Reference |

| Downstream Signaling | Reactive Oxygen Species (ROS) Production | Increased ROS levels contribute to cellular stress and PCD signaling. | researchgate.net |

| MAP Kinase Activation | Part of the hypersensitive-like response in plants. | nih.gov | |

| Apoptotic-like Features | Chromatin Condensation & Cell Shrinkage | Morphological changes characteristic of PCD. | nih.gov |

| DNA Laddering | Fragmentation of nuclear DNA, a hallmark of apoptosis. | nih.govoup.com | |

| Apoptotic-like Bodies | Formation of membrane-bound vesicles containing cellular debris. | nih.gov | |

| Phytohormone Modulation | Jasmonic Acid (JA) | Promotes PCD, dependent on the COI1 receptor. | researchgate.netnih.gov |

| Ethylene (ET) | Positively regulates PCD, with crosstalk from the JA pathway. | frontiersin.orgnih.gov |

Asc Gene-Mediated Host Resistance and Toxin Sensitivity in Plant Systems

In tomato (Lycopersicon esculentum), sensitivity and resistance to this compound are primarily controlled by a single genetic locus known as Asc (Alternaria stem canker). frontiersin.orgunb.br The recessive genotype (asc/asc) confers sensitivity to the toxin and susceptibility to the pathogen, while the dominant allele (Asc) provides resistance. unb.brrug.nl

The Asc-1 gene, the product of the dominant allele, plays a crucial role in mitigating the effects of this compound. nih.gov It is homologous to the yeast longevity assurance gene 1 (LAG1), which encodes a component of ceramide synthase. nih.govnih.gov Functional studies have shown that Asc-1 can complement a yeast mutant lacking its homologous genes, restoring sphingolipid synthesis. nih.gov This indicates that the Asc-1 gene product is directly involved in the sphingolipid biosynthesis pathway. nih.gov In resistant tomato plants (Asc/Asc), the presence of the functional Asc-1 protein appears to prevent the severe disruption of sphingolipid metabolism caused by the toxin, thereby preventing the induction of programmed cell death. nih.gov In contrast, in susceptible plants (asc/asc), the absence of a fully functional Asc-1 protein leaves the ceramide synthase vulnerable to inhibition by this compound, leading to cell death. nih.gov

Proposed Intracellular Targets and Broader Metabolic Interferences by this compound

While the primary target of this compound is unequivocally ceramide synthase, research suggests potential broader metabolic interferences and effects on other cellular components. The profound disruption of sphingolipid metabolism can have far-reaching consequences, as sphingolipids are not only structural components of membranes but also act as critical signaling molecules involved in various cellular processes, including cell cycle regulation. nih.govfrontiersin.org

Early studies proposed that AAL toxins might inhibit aspartate carbamoyltransferase, an enzyme involved in pyrimidine (B1678525) metabolism, but this could not be experimentally confirmed. frontiersin.org The accumulation of ethanolamine (B43304) and phosphoethanolamine in toxin-treated leaves also suggested that enzymes in the phospholipid pathway could be potential biochemical targets. mdpi.comfrontiersin.org

The primary site of action, the endoplasmic reticulum, is where ceramide synthase is located. nih.gov However, the downstream effects of PCD can impact other organelles. For instance, mitochondria are often involved in the execution of apoptosis. nih.govnih.gov While the precise target site of AAL toxins was once considered doubtful, with mitochondria being a suspected target, the evidence now strongly points to ceramide synthase as the primary molecular target. nih.gov The broader metabolic disturbances observed are likely secondary consequences of the initial inhibition of this key enzyme and the subsequent induction of programmed cell death. nih.govfrontiersin.org

Phytopathogenesis and Host Specificity Conferred by Aal Toxin Tb

Role as a Chemical Determinant in Alternaria Stem Canker Disease Development in Tomato

AAL toxin TB is a key chemical determinant in the development of Alternaria stem canker disease in tomatoes (Lycopersicon esculentum), caused by the fungus Alternaria alternata f. sp. lycopersici. unb.brfrontiersin.org The toxin, secreted by the pathogen during disease development and in liquid culture, can elicit the cellular necrosis patterns characteristic of the disease when applied in purified form. unb.br This mimicry of disease symptoms underscores its direct involvement in pathogenesis. The production of AAL toxins is a critical pathogenicity factor for A. alternata f. sp. lycopersici on tomato, as toxin-deficient mutants are unable to invade healthy tomato leaves. apsnet.org The toxins, including TB, are considered host-specific as they are toxic to susceptible host plants but not to resistant plants of the same species. apsnet.org The development of Alternaria stem canker is largely dependent on these toxins, which induce programmed cell death (PCD) in susceptible tomato cells. frontiersin.orgnih.gov This process is linked to the disruption of sphingolipid metabolism. frontiersin.orgnih.gov

Genotype-Specific Necrosis Induction in Susceptible Plant Tissues (e.g., asc/asc tomato genotypes)

The sensitivity of tomato plants to this compound is genetically controlled by the Asc (Alternaria stem canker) locus. unb.brapsnet.org Genotypes that are homozygous for the recessive allele (asc/asc) are susceptible to the pathogen and highly sensitive to its toxins, including this compound. unb.brnih.gov In contrast, genotypes carrying the dominant allele (Asc/Asc) are resistant to the pathogen and insensitive to the toxins. apsnet.org Heterozygous plants (Asc/asc) exhibit an intermediate level of sensitivity. apsnet.org

This genotype-specific necrosis is a hallmark of the host-pathogen interaction. unb.br When this compound is applied to susceptible asc/asc tomato tissues, it induces characteristic necrotic lesions. unb.brnih.gov This specificity is so precise that pollen from susceptible tomato genotypes is more sensitive to AAL toxins than pollen from resistant genotypes. nih.gov The Asc-1 gene, which confers resistance, is homologous to genes involved in ceramide synthesis, a key step in sphingolipid metabolism. nih.govnih.gov In susceptible asc/asc plants, AAL toxin disrupts this pathway, leading to the accumulation of sphingoid base precursors and depletion of complex sphingolipids, ultimately triggering programmed cell death. nih.gov

Differential Phytotoxic Activity Across Diverse Plant Species and Cultivars

While this compound is most famously associated with tomato, its phytotoxic effects extend to other plant species, though with varying degrees of sensitivity. Research has shown that AAL toxins can be phytotoxic to a range of weeds, including jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), prickly sida, and hemp sesbania. chemfaces.comresearchgate.net This suggests a broader, though still selective, host range beyond the primary host. For instance, AAL toxin was found to cause damage to excised jimsonweed leaves at a concentration of 1.56 μg/mL and to black nightshade leaves at a much lower concentration of 0.01 μg/mL. researchgate.net

Conversely, some crop plants, such as cotton and maize, are not affected by AAL toxins, indicating a differential susceptibility that could potentially be exploited for weed control. chemfaces.com Within the Solanaceae family, sensitivity to AAL toxins is not uniform. While some Nicotiana species are sensitive, many are resistant, suggesting the presence of resistance mechanisms independent of the Asc-1 homolog. apsnet.org The duckweed species Lemna minor and Lemna pausicostata have also been identified as sensitive to AAL toxins. apsnet.org

Comparative Biological Potency of this compound Relative to Other AAL Toxin Congeners and Fumonisins

This compound is one of several congeners produced by A. alternata f. sp. lycopersici, including TA, TC, TD, and TE. unb.brfrontiersin.org Among these, AAL toxins TA and TB are considered the most biologically active. frontiersin.orgnih.gov They exhibit significantly higher phytotoxicity, being 30 to 400 times more active than the TC, TD, and TE analogs. frontiersin.org Both TA and TB are equally effective in inducing necrosis in susceptible tomato cultivars. iastate.edu The structural difference between TA and TB is the absence of a hydroxyl group at the C5 position in TB. unb.brvulcanchem.com

AAL toxins share structural and functional similarities with fumonisins, mycotoxins produced by Fusarium species. nih.govoup.com Both classes of toxins are sphinganine-analog mycotoxins (SAMs) that inhibit ceramide synthase, a key enzyme in sphingolipid biosynthesis. frontiersin.orgoup.com This shared mechanism of action results in similar toxic effects in both plants and animals. nih.govoup.com However, their relative potencies can differ. In a duckweed bioassay, AAL toxin was found to be approximately 10-fold more active than fumonisin B1 (FB1). iastate.edu In mammalian cell lines, such as dog kidney (MDCK) cells, this compound has been shown to be less potent than fumonisin B1. vulcanchem.com

Table 1: Phytotoxicity of AAL Toxin Congeners on Susceptible Tomato Leaflets

| Toxin Congener | Concentration for 25% Necrosis (ng/mL) | Relative Toxicity |

| AAL Toxin TA | 10 | High |

| This compound | 10 | High |

| AAL Toxin TC | >100 | Low |

| AAL Toxin TD | >1000 | Very Low |

| AAL Toxin TE | >1000 | Very Low |

Table 2: Comparative Potency of AAL Toxin and Fumonisin B1

| Toxin | Organism/Cell Line | Potency |

| AAL Toxin | Duckweed (Lemna pausicostata) | ~10-fold more active than FB1 |

| Fumonisin B1 (FB1) | Duckweed (Lemna pausicostata) | Less active than AAL toxin |

| This compound | Dog Kidney (MDCK) Cells | Less potent than FB1 |

| Fumonisin B1 (FB1) | Dog Kidney (MDCK) Cells | More potent than this compound |

Advanced Analytical Strategies for Aal Toxin Tb Research

Chromatographic Separation and Purification Techniques

The isolation and purification of AAL toxin TB from complex mixtures, such as fungal cultures, are foundational steps for detailed structural and toxicological analysis. Various chromatographic techniques have been instrumental in achieving high-purity this compound.

Initial Extraction and Cleanup: The purification process for AAL toxins, including TB, typically begins with an aqueous extraction from the culture medium, such as corn or rice cultures. chemfaces.comnih.gov This is often followed by a cleanup step using Amberlite XAD-2 resin, a nonpolar adsorbent that separates the toxins from more polar compounds. chemfaces.comunb.br An alternative initial step involves a pre-extraction with chloroform (B151607) to remove lipids, followed by extraction of the AAL toxin with a water:methanol (B129727) mixture. iastate.edu

Thin-Layer Chromatography (TLC): Historically, thin-layer chromatography (TLC) was one of the initial methods used to detect and separate AAL toxins. unb.br In this technique, the toxin mixture is spotted on a silica (B1680970) gel plate and developed with a solvent system, such as ethyl acetate/acetic acid/hexane/water (6:2:2:1). unb.br The separated toxins can be visualized by spraying the plate with reagents like ninhydrin (B49086) or p-anisaldehyde. unb.br While effective for qualitative analysis and initial fractionation, TLC is less suited for obtaining the high purity required for detailed structural studies. unb.br

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is a cornerstone for the fine purification of this compound. chemfaces.comnih.gov Semi-preparative HPLC systems are frequently used for the final purification step, yielding highly pure toxin. chemfaces.com Reverse-phase columns, such as C18, are commonly employed, taking advantage of the hydrophobic nature of the AAL toxin's long-chain alkylamine backbone. iastate.edunih.gov

A simplified and rapid purification procedure involves solid-phase adsorption on macroporous C18 bonded silica followed by gel filtration, which has been shown to achieve baseline separation of AAL toxin TA from TB with yields of 80% and purity of at least 99% for TA. nih.gov An isocratic HPLC system has been developed that can separate the structural isomers of both TA and TB within a 24-minute analysis time. chemfaces.com

Table 1: Chromatographic Techniques for this compound Separation and Purification

| Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl acetate/acetic acid/hexane/water (6:2:2:1) | Initial detection and fractionation | unb.br |

| Flash Chromatography | Silica Gel | Ethyl acetate/acetic acid/water (6:3:1) | Fractionation of crude extract | unb.br |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | 55% (v/v) methanol in water | Final purification | |

| High-Performance Liquid Chromatography (HPLC) | Semi-preparative HPLC system | Not specified | Final purification | chemfaces.com |

| Solid-Phase Adsorption | C18 Bonded Silica | Not specified | Rapid purification | nih.gov |

Quantitative Detection and Monitoring Approaches in Biological Matrices

Accurate and sensitive quantification of this compound in biological matrices is essential for assessing its prevalence and for toxicological studies. Since AAL toxins lack a strong UV chromophore, direct detection methods can be challenging, necessitating derivatization or the use of more universal detectors. frontiersin.org

Fluorescence Detection after Derivatization: A widely used and highly sensitive method for quantifying AAL toxins involves pre-column derivatization with o-phthaldialdehyde (OPA) followed by reversed-phase HPLC with fluorescence detection. chemfaces.com This method is rapid, sensitive, and reproducible for monitoring toxin production in culture materials. chemfaces.com The derivatization reaction targets the primary amine group in the AAL toxin molecule, rendering it fluorescent and thus easily detectable.

Another approach for quantifying sphinganine (B43673) analog mycotoxins (SAMs), which include AAL toxins, in maize silage utilizes HPLC with fluorescence detection after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NDA). apsnet.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of HPLC with mass spectrometry (MS) has become a powerful tool for the detection and quantification of this compound. vulcanchem.comresearchgate.net HPLC-MS/MS, in particular, offers high selectivity and sensitivity. researchgate.net For this compound, negative electrospray ionization (ESI-) is often used, monitoring for the specific mass-to-charge ratio (m/z) of the toxin, which is 504 for AAL-TB. apsnet.org This method has been successfully applied to quantify AAL-TB in maize silage, with a reported limit of detection of 20 ng/g. apsnet.org

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): As an alternative to derivatization, HPLC coupled with an evaporative light scattering detector (ELSD) has been developed for the quantitative detection of AAL toxins. frontiersin.org This method is based on the principle of light scattering by the non-volatile analyte particles after the mobile phase has been evaporated. While it avoids the need for a chromophore or derivatization, its sensitivity may be lower compared to fluorescence or mass spectrometric detection. frontiersin.org

Table 2: Quantitative Detection Methods for this compound

| Method | Derivatization Agent | Detection Principle | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|

| HPLC-Fluorescence | o-phthaldialdehyde (OPA) | Fluorescence of derivative | Not specified | Culture material | chemfaces.com |

| HPLC-Fluorescence | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NDA) | Fluorescence of derivative | 20 ng/g (for AAL-toxins) | Maize silage | apsnet.org |

| HPLC-MS/MS (ESI-) | None | Mass-to-charge ratio (m/z 504) | 20 ng/g | Maize silage | apsnet.org |

| HPLC-ELSD | None | Light scattering | ~6000 µg/L | Fungal culture | frontiersin.org |

Broader Ecological and Biotechnological Research Perspectives

Evolutionary Aspects of Fungal Toxin Production and Host-Pathogen Co-evolution

The production of toxins by fungal pathogens is a key offensive strategy in their interaction with host plants, driving a dynamic process of co-evolution often described as an evolutionary "arms race". plos.org AAL toxins, including the TB variant, are central to the pathogenicity of Alternaria alternata f. sp. lycopersici; mutants of the fungus unable to produce the toxin cannot successfully invade healthy host tissues. apsnet.org This establishes the toxin as a critical chemical determinant of the disease. unb.br

The evolutionary pressure exerted by the pathogen's ability to produce AAL toxin TB and its congeners has led to the development of specific resistance mechanisms in host plants. In tomatoes, sensitivity or insensitivity to the toxin is governed by a single locus, the Asc (Alternaria stem canker) gene. apsnet.orgresearchgate.net Plants with a functional Asc-1 gene are insensitive to the toxin and resistant to the pathogen, while those with a mutated version are sensitive. apsnet.org This genetic interplay, where the pathogen's virulence factor (the toxin) is directly countered by a host's resistance gene, is a classic example of gene-for-gene co-evolution. The presence and evolution of the Asc-1 gene homologues in other plant species, such as those in the Nicotiana genus, further underscore this ongoing evolutionary dynamic. apsnet.orgnih.gov

From a genetic standpoint, the biosynthetic gene clusters for AAL toxins show significant homology to those for fumonisins, another group of sphinganine-analog mycotoxins produced by Fusarium species. researchgate.netoup.com This structural and functional similarity suggests a shared or convergent evolutionary pathway for disrupting sphingolipid metabolism in eukaryotic cells. nih.govoup.com In some pathogenic fungi, genes related to host-specific pathogenicity are found on accessory or conditionally dispensable chromosomes. researchgate.net These chromosomes are not essential for the fungus's survival but carry genes that provide a selective advantage in specific environments, such as during the infection of a particular host, making them hotspots for evolutionary innovation and the development of host-specific virulence. researchgate.net

Investigations into this compound as a Bioherbicide Candidate for Weed Management

The potent phytotoxicity of AAL toxins has prompted significant research into their potential as bioherbicides for weed management. nih.govcambridge.org Unlike many host-specific toxins that are only effective against the pathogen's direct host, AAL toxins have demonstrated efficacy against a wide range of broadleaf weeds. nih.govbioone.org This broader spectrum of activity makes them attractive candidates for agricultural applications.

Laboratory and field studies have confirmed the herbicidal potential of AAL toxins. Research conducted by the Agricultural Research Service (ARS) of the USDA found that AAL-toxin was effective in killing several economically important weeds that plague row crops. usda.gov A key advantage is its selectivity; the toxin is highly effective against broadleaf weeds while showing tolerance in valuable monocotyledonous crops such as corn, rice, and wheat. nih.govusda.gov This selectivity offers a significant benefit over non-selective synthetic herbicides.

The mechanism of action for AAL toxins is the specific inhibition of the enzyme ceramide synthase, which disrupts sphingolipid biosynthesis in susceptible plants. researchgate.netmdpi.com This disruption leads to programmed cell death and the development of necrotic lesions. nih.govnih.gov This molecular target is not common among commercially available herbicides, suggesting that this compound and its analogs could serve as templates for developing a new class of herbicides with a novel mode of action. nih.govcambridge.org The prospect of developing a bioherbicide with high efficacy at low doses and a unique target site has led to commercial interest, including a cooperative research and development agreement between the ARS and DuPont Agricultural Products to further test and develop AAL-toxin for agricultural use. nih.govusda.gov

The various AAL toxin regioisomers, including TA, TB, TC, TD, and TE, all induce the characteristic necrosis in susceptible plants, but they exhibit significant differences in their relative toxicity, with variations of up to 1000-fold. nih.govunb.br this compound, specifically, is structurally similar to the TA variant but lacks a hydroxyl group at the C5 position. unb.br This structural variation influences its biological activity, a factor that is crucial in the evaluation and development of specific isomers as lead compounds for bioherbicide synthesis.

Table 1: Weed Species Susceptible to AAL-Toxin This table summarizes various weed species that have shown susceptibility to AAL-toxin in research studies.

| Common Name | Scientific Name | Reference |

| Jimsonweed | Datura stramonium | researchgate.netusda.gov |

| Black Nightshade | Solanum nigrum | researchgate.netusda.gov |

| Prickly Sida | Sida spinosa | usda.gov |

| Redroot Pigweed | Amaranthus retroflexus | usda.gov |

| Northern Jointvetch | Aeschynomene virginica | usda.gov |

| Duckweed | Lemna species | apsnet.orgusda.gov |

Q & A

Q. What experimental models are recommended for studying AAL toxin TB's phytotoxic effects, and how should variables like JA/ET signaling pathways be controlled?

- Answer: Use detached leaf assays (e.g., tomato leaflets) incubated under controlled light and temperature conditions (25°C, 48 hours) to evaluate symptom development, callose deposition, and oxidative stress markers (e.g., O₂⁻ levels). Co-treatments with jasmonic acid (JA) or ethylene (ET) precursors/inhibitors (e.g., ACC or STS) can elucidate signaling interactions. Quantitative metrics like relative conductivity measurements and aniline blue staining for callose are critical .

Q. What standardized protocols exist for detecting and quantifying this compound in plant tissues?

- Answer: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used. Include certified reference materials for calibration and validate methods using spike-recovery experiments. Repositories like HARRNESS emphasize the need for toxin standards to ensure reproducibility .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Answer: Document toxin source, purity (>95%), and storage conditions (e.g., -20°C in inert solvents). Follow guidelines from toxicological profiles (e.g., ATSDR/EPA) for dose standardization. Provide full experimental details in supplementary materials, including primer sequences for gene expression analysis (e.g., ACS2, ACO1, ETR4) .

Advanced Research Questions

Q. How should conflicting data on JA’s role in AAL toxin sensitivity be resolved (e.g., synergistic vs. antagonistic effects)?

- Answer: Conduct dose-response experiments with JA (e.g., 0.1–100 µM) across mutant lines (e.g., spr2, jai1). Use statistical frameworks like Duncan’s multiple range test to compare treatments. Conflicting results may arise from tissue-specific responses or temporal variations in gene expression (e.g., ERF1 upregulation in Nr mutants) .

Q. What methodologies are optimal for integrating transcriptomic and physiological data in AAL toxin studies?

- Answer: Pair RNA-seq analysis of ET/JA biosynthesis genes (e.g., ACS2, ACO1) with physiological assays (e.g., electrolyte leakage, ROS quantification). Use multivariate analysis to identify correlations between gene expression patterns (e.g., ETR4 downregulation) and symptom severity .

Q. How can researchers address the lack of certified this compound reference materials for analytical validation?

- Answer: Collaborate with toxin production facilities (e.g., HARRNESS-recommended labs) to synthesize batches with verified purity. Establish interlaboratory validation studies using blinded samples. Publish detailed characterization data (e.g., NMR, LC-MS) in open-access repositories .

Q. What experimental designs are effective for distinguishing direct toxin effects from secondary stress responses?

- Answer: Use time-course experiments with early (1–6 h) and late (24–48 h) sampling points. Compare wild-type and signaling-deficient mutants (e.g., JA-insensitive jai1) to decouple primary toxicity (e.g., sphingolipid inhibition) from downstream stress pathways (e.g., oxidative burst) .

Methodological Challenges and Contradictions

Q. How should discrepancies in callose deposition data between studies be addressed?

- Answer: Standardize staining protocols (e.g., aniline blue concentration, imaging settings) and quantify deposits using image analysis software (e.g., ImageJ). Report microscope magnification and scale bars (e.g., 100 µm) to ensure comparability .

Q. What strategies mitigate variability in ROS measurements across AAL toxin treatments?

- Answer: Use fluorometric assays (e.g., H₂DCFDA) with internal controls (e.g., untreated tissues). Normalize data to protein content or tissue weight. Replicate experiments across independent plant growth batches .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in toxin studies involving genetic mutants?

Q. What metadata is essential for publishing this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.